molecular formula C6H3BrF3N B1289754 3-Bromo-4-(trifluoromethyl)pyridine CAS No. 936841-70-2

3-Bromo-4-(trifluoromethyl)pyridine

Cat. No. B1289754
CAS RN: 936841-70-2
M. Wt: 225.99 g/mol
InChI Key: OPNNLECPNPMTMV-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)pyridine is a derivative of pyridine . It is a compound that contains a bromine atom and a trifluoromethyl group attached to a pyridine ring .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyridine can be achieved by trifluoromethylation of 4-iodobenzene . The compound 3-bromo-5-(trifluoromethyl)pyridine is prepared from 3-Bromo-5-iodopyridine . A synthetic method for 3-bromopyridine involves a reaction under the action of hydrogen peroxide .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight of the compound is 226 .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, such as 3-Bromo-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-4-(trifluoromethyl)pyridine, are widely used in the agrochemical industry . They play a significant role in protecting crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products demonstrate the potential of TFMP derivatives in animal health.

Synthesis of Chiral 4, 4’-Bipyridines

3-Bromo-4-(trifluoromethyl)pyridine is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . These compounds have a wide range of applications in various fields of chemistry.

Fungicidal Activity

The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . This property makes it a valuable compound in the development of new fungicides.

Development of Fluorinated Organic Chemicals

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives, including 3-Bromo-4-(trifluoromethyl)pyridine, important in the development of fluorinated organic chemicals . These compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .

Pain Management

Some research suggests potential applications of TFMP derivatives in pain management . For example, a calcitonin gene-related peptide (CGRP) receptor antagonist, which is a type of painkiller, has been developed using these compounds .

These are just a few of the many potential applications of 3-Bromo-4-(trifluoromethyl)pyridine. As research continues, it is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

The presence of fluorine and pyridine structure in trifluoromethylpyridine (TFMP) derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNNLECPNPMTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601427
Record name 3-Bromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936841-70-2
Record name 3-Bromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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